3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVOYITPANLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N2O•HCl
- Molecular Weight : 210.66 g/mol
This compound features an isobenzofuran core with an aminomethyl group, which may influence its interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Recent studies suggest that derivatives of isobenzofuran-1(3H)-ones, including this compound, show potential as antidepressants by inhibiting serotonin reuptake and modulating neurotransmitter levels .
- Antioxidant Properties : Compounds within the isobenzofuran class have demonstrated significant antioxidant activity, which could mitigate oxidative stress in various biological systems .
- Antiplatelet Activity : Some derivatives have been identified as potent antiplatelet agents, indicating potential cardiovascular benefits .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Serotonin Reuptake Inhibition : Similar compounds have shown the ability to inhibit serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft, which is crucial for mood regulation .
- Antioxidant Mechanisms : The antioxidant activity may involve scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .
- Interaction with Platelet Aggregation Pathways : The antiplatelet activity suggests that these compounds may interfere with pathways involved in platelet activation and aggregation .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
In a study investigating the antidepressant potential of related isobenzofuran derivatives, compound 10a showed significant efficacy in improving depression-like behaviors in chronic restraint stress (CRS) models. It was found to enhance levels of serotonin and neurotrophic factors associated with synaptic plasticity .
Case Study: Antioxidant Activity
The antioxidant capacity of various substituted isobenzofuran-1(3H)-ones was evaluated using standard assays. For instance, compound 28a demonstrated an IC50 value of 14.38 μg/mL compared to ascorbic acid's IC50 of 4.57 μg/mL, indicating moderate antioxidant potential .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a spirocyclic framework that integrates isobenzofuran and xanthenone moieties. Its molecular formula contributes to its unique reactivity and biological activities, making it a valuable candidate for various applications.
Fluorescent Immunohistochemistry
Overview:
The compound is utilized in the Galactosidase-catalyzed fluorescence amplification method (GAFAM), which enhances the sensitivity of fluorescent immunohistochemistry (IHC).
Methodology:
- Optimal Concentration: 20 μM
- Procedure Duration: A few hours
- Outcome: GAFAM demonstrated sensitivity comparable to Tyramide Signal Amplification (TSA) and was effective in multiplex immunofluorescence (mIF) applications.
Results:
- GAFAM allows for improved visualization of biomolecules in tissue samples, facilitating better diagnostic capabilities in clinical settings.
Chemical Biology and Medicinal Chemistry
Overview:
In chemical biology, the compound aids in the specific labeling of biomolecules with fluorescent dyes, crucial for target discovery and validation.
Methodology:
- The reactivity of phenyl- and benzyl isothiocyanate was tested at varying pH levels against several protein targets.
Results:
- The development of optimized labeling protocols has expanded the toolkit available for chemical biology research, enhancing the ability to study protein interactions and functions.
Protein Engineering and Modification
Overview:
The compound's structure allows for selective modifications of proteins through innovative coupling reactions.
Methodology:
- The FuTine reaction combines thiol and amine nucleophiles using furan-based electrophiles to generate stable pyrrole heterocycles.
Results:
- This reaction has been successfully applied to label peptides, synthesize macrocyclic peptides, and modify proteins with diverse functionalities under physiological conditions. The high selectivity of this method opens new avenues for precision engineering in protein chemistry .
Data Tables
| Application Area | Methodology Description | Key Findings |
|---|---|---|
| Fluorescent Immunohistochemistry | GAFAM using 20 μM concentration | Comparable sensitivity to TSA; effective in mIF |
| Chemical Biology | Labeling biomolecules with fluorescent dyes | Enhanced target discovery capabilities |
| Protein Engineering | FuTine reaction for selective protein modification | High selectivity; applicable to complex proteomes |
Case Study 1: Enhanced Imaging Techniques
In a study utilizing GAFAM, researchers achieved significantly improved imaging of cancer biomarkers in tissue samples. The sensitivity of detection was crucial for early diagnosis, demonstrating the practical application of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride in clinical diagnostics.
Case Study 2: Target Validation in Drug Discovery
A research team employed the compound to label specific protein targets during drug discovery processes. The ability to visualize interactions between potential drug candidates and their targets facilitated more informed decisions about lead compounds, enhancing the efficiency of drug development pipelines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(aminomethyl)isobenzofuran-1(3H)-one hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including hydrolysis, epoxidation, and cyclization. For example, the use of p-toluenesulfonic acid (TsOH·H₂O) as a catalyst in chloroform at ambient temperature facilitates efficient coupling of indole derivatives with phthalides . Yield optimization can be achieved by:
- Monitoring reaction progress via TLC to terminate reactions at complete substrate conversion.
- Employing gradient elution (e.g., petroleum ether/ethyl acetate) during silica gel column chromatography for effective purification .
- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of nucleophiles) to minimize side reactions.
Q. How should researchers characterize this compound and its intermediates?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.07 ppm for hydroxyl protons in DMSO-d₆) to confirm substitution patterns and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weights (e.g., C₁₆H₁₁NO₃, m/z 265.07) .
- Melting Point Analysis : Uncorrected melting points (e.g., 213–215°C) to assess purity .
Q. What are the best practices for ensuring compound stability during storage?
- Methodological Answer : Stability studies indicate that derivatives like 3-methyleneisobenzofuran-1(3H)-one do not dimerize in air for weeks when stored in inert, dry conditions. Recommendations include:
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 3-(aminomethyl)isobenzofuran-1(3H)-one derivatives?
- Methodological Answer : Structural elucidation via X-ray diffraction (e.g., CCDC 1505246) involves:
- Data collection using a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å).
- Refinement with SHELXL-2018/3 to achieve R₁ < 0.05.
- Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What computational tools are recommended for analyzing electronic and steric effects in catalytic reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : To model transition states and electron distribution in TsOH·H₂O-catalyzed reactions.
- Energy Framework Analysis : For visualizing intermolecular interaction energies (e.g., electrostatic vs. dispersion forces) in crystal packing .
Q. How can researchers address contradictory data in reaction optimization (e.g., divergent yields with different leaving groups)?
- Methodological Answer : Case studies show higher yields using tosyl chloride (89%) vs. phosphorus tribromide (lower yields) in nucleophilic substitution. Troubleshooting steps include:
- Screening alternative catalysts (e.g., AIBN for radical-initiated reactions).
- Modifying solvent polarity (e.g., CCl₄ for bromination vs. water for hydrolysis) .
Q. What strategies are effective for studying biological interactions of this compound (e.g., DNA binding)?
- Methodological Answer : Electrochemical DNA biosensors can assess carcinogenicity by monitoring competition between methylene blue and the compound for DNA intercalation. Key parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
